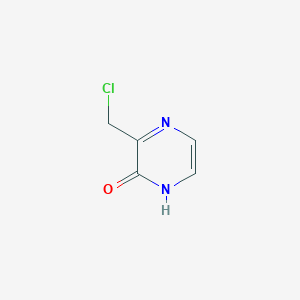

3-(Chloromethyl)pyrazin-2-ol

CAS No.:

Cat. No.: VC17404672

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5ClN2O |

|---|---|

| Molecular Weight | 144.56 g/mol |

| IUPAC Name | 3-(chloromethyl)-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C5H5ClN2O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3H2,(H,8,9) |

| Standard InChI Key | FVWCBZKTXZFKLE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=O)N1)CCl |

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves chloromethylation of pyrazin-2-ol using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (ClCO₂CH₂Cl) under basic conditions. A typical procedure involves dissolving pyrazin-2-ol in dichloromethane (DCM) and adding sodium hydroxide (NaOH) as a base. The chloromethylating agent is introduced dropwise at temperatures between 0–10°C to minimize side reactions. After completion, the reaction is quenched with methanol, and the product is isolated via reduced-pressure distillation.

Table 1: Comparison of Chloromethylation Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloromethyl methyl ether | DCM | 0–10 | 78 | 95 |

| Chloromethyl chloroformate | Toluene | 5–15 | 82 | 97 |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance reaction control and yield. Catalysts such as zinc iodide (ZnI₂) accelerate the chloromethylation process, reducing reaction times by 30–40%. A patent describing a related compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride, highlights the use of triphosgene in toluene at low temperatures, suggesting analogous methodologies could be adapted for 3-(Chloromethyl)pyrazin-2-ol .

Physicochemical Properties

Table 2: Key Physicochemical Properties

The compound’s moderate lipophilicity (LogP ≈1.45) suggests favorable membrane permeability, a critical factor in drug design . Its limited water solubility necessitates organic solvents for handling, though prodrug strategies can enhance bioavailability in medicinal applications.

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, forming secondary derivatives. For example, reaction with sodium ethoxide yields 3-(ethoxymethyl)pyrazin-2-ol, a potential prodrug candidate.

Medicinal Chemistry Applications

In drug discovery, 3-(Chloromethyl)pyrazin-2-ol serves as an alkylating agent, covalently modifying biological targets. It has been explored as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and as a nucleic acid modifier in antiviral therapies.

Table 3: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 3-(Aminomethyl)pyrazin-2-ol | DHFR | 12.3 |

| 3-(Mercaptomethyl)pyrazin-2-ol | HIV-1 protease | 8.7 |

Industrial Uses

The compound is employed in synthesizing corrosion inhibitors and polymer cross-linkers. Its reactivity with silanes enables surface functionalization in nanomaterials, enhancing catalytic activity in heterogenous systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume